2-(5-Oxopyrrolidin-2-yl)propanedioic acid
Description
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Properties
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-4-2-1-3(8-4)5(6(10)11)7(12)13/h3,5H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPSXXZDOVAZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Oxopyrrolidin-2-yl)propanedioic acid, also known by its CAS number 1934442-79-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
This compound contains a pyrrolidine ring, which is significant in many biological applications. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound.
In Vitro Studies
In vitro assays have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 66 | A549 (Lung) |
| Compound B | 80 | HSAEC1-KT (Non-cancerous) |
The results suggest that while these compounds are effective against cancer cells, they also show varying levels of toxicity towards non-cancerous cells, indicating a need for further optimization to enhance selectivity .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against multidrug-resistant strains.
Screening Against Pathogens
In a recent screening, several derivatives were tested against clinically significant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 10 µg/mL |
| Klebsiella pneumoniae | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets.
Target Interactions
Compounds with similar structures have been found to interact with various enzymes and receptors. The mechanism often involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or other enzymes involved in cell proliferation and survival.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes, leading to cell death.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the side chains significantly influenced anticancer activity. For example, compounds with electron-withdrawing groups showed enhanced potency against A549 cells compared to those with electron-donating groups .
- Antimicrobial Resistance : Another study focused on the efficacy of these compounds against resistant strains of Staphylococcus aureus. The findings indicated that certain structural modifications could lead to increased effectiveness against resistant strains, suggesting a pathway for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
